3-Amino-L-tyrosine
Overview
Description
3-Amino-L-Tyrosine is a derivative of L-tyrosine . It is an amino acid found in the diet that is metabolized to produce catecholamines such as dopamine (DA) and norepinephrine (NE) . It completely inhibits the growth of a tyrosine-sensitive mutant of N. crassa when used at a concentration of 400 µM .
Synthesis Analysis
The synthesis of L-tyrosine involves the use of the optimal host strain Bacillus amyloliquefaciens HZ-12 . The recombinant expression of 15 prephenate dehydrogenase genes led to the discovery of the best gene, Bao - tyrA from B. amyloliquefaciens HZ-12 .Molecular Structure Analysis
L-Tyrosine is an organic molecule (4-hydroxyphenylalanine or l-2-amino-3- (4-hydroxyphenyl)propanoic acid, C9H11NO3) consisting of the hydroxyphenyl ring and alanine residuum .Chemical Reactions Analysis
The aromatic amino acid tyrosine is an essential precursor for the synthesis of catecholamines, including l-DOPA, tyramine, and dopamine .Physical And Chemical Properties Analysis
3-Amino-L-tyrosine has a molecular weight of 196.2 g/mol . It has a boiling point of 427.9±45.0 °C and a density of 1.420±0.06 g/cm3 .Scientific Research Applications
Biocatalytic Derivatization
- Field : Applied Microbiology and Biotechnology .
- Application : 3-Amino-L-Tyrosine is a derivative of L-tyrosine, which is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group . Derivatization of these functional groups can produce chemicals, such as L-3,4-dihydroxyphenylalanine, tyramine, 4-hydroxyphenylpyruvic acid, and benzylisoquinoline alkaloids .
- Method : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis . Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .
- Results : The chiral α-amino group of L-tyrosine can undergo five different derivatizations .
Stress Mitigation and Performance Enhancement
- Field : Military Medicine .
- Application : Tyrosine, a precursor of catecholamine neurotransmitters, may help alleviate physical/cognitive performance decrements in humans under conditions of high physical/psychological stress .
- Method : Tyrosine supplementation has been shown to diminish cognitive and some behavioral deficits associated with stressful conditions .
- Results : A weak recommendation in favor of tyrosine was made for cognitive stress as all studies showed a positive effect .
Inhibition of Growth in Certain Organisms
- Field : Biochemistry .
- Application : 3-Amino-L-Tyrosine completely inhibits the growth of a tyrosine-sensitive mutant of N. crassa when used at a concentration of 400 µM .
- Method : The method involves the administration of 3-Amino-L-Tyrosine at a specific concentration .
- Results : The results show a complete inhibition of growth in the tyrosine-sensitive mutant of N. crassa .
Solution-Phase Peptide Synthesis
- Field : Biochemistry .
- Application : 3-Amino-L-tyrosine dihydrochloride monohydrate is commonly used in the solution-phase peptide synthesis .
- Method : The method involves the use of 3-Amino-L-tyrosine dihydrochloride monohydrate in the synthesis process .
- Results : The results of this application are not specified .
Preparation of Ultrathin and Degradable Polymeric Films
- Field : Analytical Chemistry .
- Application : 3-Amino-L-Tyrosine is used in the preparation of ultrathin and degradable polymeric films by electropolymerization . These films have potential applications ranging from medical devices, coatings to biosensing applications .
- Method : The electropolymerization of a bioderived analogue of dopamine, 3-amino-L-tyrosine (ALT), is demonstrated . The properties of the resultant polymer, poly-amino-L-tyrosine (p-ALT), exhibit several characteristics complementary to or even exceeding those of polydopamine (PDA) and of its analog, poly-norepinephrine (p-NorEp) .
- Results : Impedance spectroscopy revealed increased ions permeability of p-ALT with respect to PDA and p-NorEp . Moreover, reduced fluorescence quenching of p-ALT film was achieved supporting its application as coating for biosensors, organic semiconductors and new nanocomposite materials .
Inhibition of Growth in Certain Organisms
- Field : Biochemistry .
- Application : 3-Amino-L-Tyrosine is cytotoxic to KG-1 leukemia cells . Dietary administration of 3-Amino-L-Tyrosine decreases fecundity and hatchability of eggs of the olive fruit fly B. oleae when used at a concentration of 0.01 g/100 ml, as well as survival of adult B. oleae when used at a concentration of 6 g/100 ml .
- Method : The method involves the administration of 3-Amino-L-Tyrosine at specific concentrations .
- Results : The results show a decrease in fecundity and hatchability of eggs of the olive fruit fly B. oleae, as well as a decrease in survival of adult B. oleae .
Engineering L-Tyrosine Production in Escherichia Coli
- Field : Biotechnology .
- Application : 3-Amino-L-Tyrosine is used in the engineering of L-tyrosine production in Escherichia coli . This methodology succeeded in generating three Escherichia coli strains from two separate mutagenesis libraries exhibiting up to a 114% increase in L-tyrosine titer over a rationally engineered parental strain with an already high capacity for production .
- Method : The method involves the use of global transcriptional machinery engineering and a high-throughput L-tyrosine screen .
- Results : The results show a significant increase in L-tyrosine titer in the engineered strains .
Enzyme, Thyroid Hormones, and Melanin Production
- Field : Biochemistry .
- Application : In addition to building proteins, L-tyrosine helps your body produce enzymes, thyroid hormones, and melanin, as well as helps with communication between nerve cells .
- Method : The method involves the natural metabolic processes of the body .
- Results : The results of this application are not specified .
Safety And Hazards
Future Directions
The electropolymerization of a bioderived analogue of dopamine, 3-amino-L-tyrosine (ALT) is demonstrated. The properties of the resultant polymer, poly-amino-L-tyrosine (p-ALT), exhibit several characteristics complementary to or even exceeding those of PDA and of its analog, poly-norepinephrine (p-NorEp), rendering p-ALT attractive for the development of sensors and photoactive devices .
properties
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,10-11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSZHUEECCEAP-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952408 | |
Record name | 3-Aminotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-L-tyrosine | |
CAS RN |
300-34-5 | |
Record name | 3-Aminotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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